molecular formula C16H14O B14189003 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene CAS No. 919365-64-3

1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene

Cat. No.: B14189003
CAS No.: 919365-64-3
M. Wt: 222.28 g/mol
InChI Key: LHBYHPFLVSCCBX-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring substituted with prop-2-en-1-yl and prop-2-yn-1-yl groups. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-2-en-1-yl chloride and prop-2-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the alkyne and alkene groups to alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-en-1-yl)naphthalene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    2-[(prop-2-yn-1-yl)oxy]naphthalene: Lacks the prop-2-en-1-yl group, affecting its overall chemical behavior and applications.

Uniqueness

1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is unique due to the presence of both prop-2-en-1-yl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its simpler analogs.

Properties

CAS No.

919365-64-3

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-prop-2-enyl-2-prop-2-ynoxynaphthalene

InChI

InChI=1S/C16H14O/c1-3-7-15-14-9-6-5-8-13(14)10-11-16(15)17-12-4-2/h2-3,5-6,8-11H,1,7,12H2

InChI Key

LHBYHPFLVSCCBX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=CC=CC=C21)OCC#C

Origin of Product

United States

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